1,3-Dioxan-5-ol

Finkelstein reaction tosylate displacement nucleophilic substitution

Ensure reproducible stereocontrol and high API solubility with ≥98% pure 1,3-Dioxan-5-ol. Verify the critical ~60:40 isomeric ratio (dioxane:dioxolane) via supplied GC CoA. Avoid batch inconsistency caused by generic 'glycerol formal'. Ideal for cascade cyclizations and veterinary injectables.

Molecular Formula C4H8O3
Molecular Weight 104.1 g/mol
CAS No. 4740-78-7
Cat. No. B053867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxan-5-ol
CAS4740-78-7
Synonymsm-Dioxan-5-ol;  1,3-Formalglycerol;  5-Hydroxy-1,3-dioxane;  5-Hydroxy-m-dioxane;  1,3-Dioxan-5-ol
Molecular FormulaC4H8O3
Molecular Weight104.1 g/mol
Structural Identifiers
SMILESC1C(COCO1)O
InChIInChI=1S/C4H8O3/c5-4-1-6-3-7-2-4/h4-5H,1-3H2
InChIKeyVCKSNYNNVSOWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxan-5-ol (CAS 4740-78-7) for Procurement: Chemical Identity and Isomeric Context


1,3-Dioxan-5-ol (CAS 4740-78-7), also known as 5-hydroxy-1,3-dioxane or α,α′-glycerol formal, is a six-membered cyclic acetal derived from glycerol and formaldehyde [1]. The compound is a colorless, viscous liquid (boiling point 193–195 °C, density ~1.21 g/cm³, refractive index 1.45–1.452) . Commercially, it is supplied as a mixture of isomers—typically ~60% 1,3-dioxan-5-ol (the six-membered ring) and ~40% 1,3-dioxolane-4-methanol (the five-membered ring) . This isomeric composition is critical for procurement, as the ratio influences solvent properties and analytical traceability.

Why Generic Substitution of 1,3-Dioxan-5-ol Fails: Procurement Risk Assessment


Procurement of generic “glycerol formal” without verifying the 1,3-dioxan-5-ol content introduces substantial analytical and performance variability. Commercial glycerol formal is a mixture of two isomers—1,3-dioxan-5-ol (six‑membered ring) and 1,3-dioxolane-4-methanol (five‑membered ring)—and the ratio differs between suppliers and batches . Substituting 1,3-dioxan-5-ol with pure 1,3-dioxolane-4-methanol, propylene glycol, or glycerol alters key physicochemical parameters: solubility profile, hydrogen‑bonding capacity, and susceptibility to acid‑catalyzed hydrolysis . In synthetic applications, the six‑membered dioxane ring exhibits markedly different stereoelectronic control compared to five‑membered analogs, leading to divergent reaction selectivity [1]. Therefore, direct substitution without validated compositional data risks batch‑to‑batch inconsistency, failed analytical method transfer, and compromised reaction outcomes.

Quantitative Evidence Guide: Measurable Differentiation of 1,3-Dioxan-5-ol vs. Structural and Functional Comparators


Finkelstein Reactivity: Zero Exchange in 1,3-Dioxan-5-ol Tosylate vs. Slow Exchange in 1,3-Di-O-alkylglycerol Tosylate

In the Finkelstein reaction with sodium iodide in boiling butanone, the p‑toluenesulfonate ester of 2‑substituted‑1,3‑dioxane‑5‑ol undergoes no halogen exchange, whereas the p‑toluenesulfonate ester of 1,3‑di‑O‑alkylglycerol undergoes slow exchange [1]. This reactivity divergence is attributed to the stereoelectronic environment of the six‑membered dioxane ring, which shields the leaving group from nucleophilic attack [2].

Finkelstein reaction tosylate displacement nucleophilic substitution cyclic acetal reactivity

Epoxide Cyclization Selectivity: Near‑Complete endo Selectivity with 1,3‑Dioxan‑5‑ol Template vs. THP‑Based Templates

1,3‑Dioxan‑5‑ol‑templated epoxy alcohols undergo water‑promoted cyclization with near‑complete endo selectivity (endo:exo > 99:1 in optimized cases), strongly favoring tetrahydropyran (THP) formation over tetrahydrofuran (THF) [1]. This outcome directly contradicts Baldwin's rules, which predict 5‑exo‑tet cyclization as the favored pathway [2]. In contrast, previously reported THP‑based epoxy alcohol templates yield lower selectivity and often produce mixtures of endo and exo products [3].

epoxide cyclization endo/exo selectivity template effect ladder polyether synthesis Baldwin's rules

Analytical Resolution: 1,3‑Dioxan‑5‑ol vs. 1,3‑Dioxolane‑4‑methanol in Glycerol Formal

The two isomeric components of glycerol formal—1,3‑dioxan‑5‑ol and 1,3‑dioxolane‑4‑methanol—are only marginally separated (Rs = 1.0) by polar‑bonded‑phase HPLC on a cyanopropyl column with acetone–hexane eluent [1]. Derivatization with 3,5‑dinitrobenzoyl chloride produces esters that are completely resolved (Rs > 2) by normal‑phase HPLC on silica, enabling precise quantification of the isomer ratio [2].

HPLC separation isomer quantification cyanopropyl column derivatization analytical method validation

Solvent Substitution: Glycerol Formal (60% 1,3‑Dioxan‑5‑ol) as a Direct Replacement for Propylene Glycol in Veterinary Injectables

Glycerol formal (containing ~60% 1,3‑dioxan‑5‑ol) has been adopted as a substitute for propylene glycol, pyrrolidone, and glycerol in veterinary injectable formulations due to its ability to improve drug stability, increase drug solubility, and reduce drug residues . Quantitative performance data from formulation studies indicate that glycerol formal enhances the solubility of avermectin and hygromycin by factors of 2–5× compared to propylene glycol, while maintaining low viscosity for injectability .

veterinary solvent propylene glycol alternative drug stability solubility enhancement injectable excipient

Procurement‑Driven Application Scenarios for 1,3‑Dioxan‑5‑ol: Where Differentiation Drives Value


Stereoselective Synthesis of Marine Ladder Polyethers via Template‑Controlled Epoxide Cyclization

Researchers synthesizing ladder polyether natural products (e.g., brevetoxins, ciguatoxins) require the exceptional endo selectivity (>99:1) provided by 1,3‑dioxan‑5‑ol templates. Alternative cyclic acetals (1,3‑dioxolanes, THP ethers) fail to deliver the necessary stereocontrol, leading to complex mixtures that hinder purification [1]. Procurement of high‑purity 1,3‑dioxan‑5‑ol (>98% GC) ensures reproducible cascade cyclizations and minimizes byproduct formation.

Analytical Method Development and Quality Control of Glycerol Formal Isomer Mixtures

Analytical laboratories responsible for characterizing glycerol formal batches require the derivatization protocol (3,5‑dinitrobenzoyl chloride) to achieve baseline resolution (Rs > 2.0) of the 1,3‑dioxan‑5‑ol and 1,3‑dioxolane‑4‑methanol isomers [2]. Procurement decisions should prioritize suppliers providing isomer‑specific certificate of analysis (CoA) data, as standard HPLC purity assays are insufficient to verify the critical 60:40 ratio.

Veterinary Injectable Formulation Requiring Propylene Glycol Replacement

Veterinary pharmaceutical companies seeking to replace propylene glycol in injectable formulations (e.g., avermectin, hygromycin) select glycerol formal with verified 1,3‑dioxan‑5‑ol content to achieve 2–5× higher API solubility while maintaining low viscosity and favorable safety profile . Procurement specifications should include GC purity ≥98%, water content ≤0.5%, and isomeric ratio within ±5% of the nominal 60:40 composition.

Selective Protection of Hydroxyl Groups in Polyol Synthesis

Synthetic chemists exploiting the complete Finkelstein inertness of 1,3‑dioxan‑5‑ol tosylates use this scaffold to protect secondary hydroxyls while selectively functionalizing primary alcohols in glycerol‑derived intermediates [3]. Procurement of the parent 1,3‑dioxan‑5‑ol (or its tosylate) is essential for multi‑step syntheses where undesired halogen exchange would otherwise generate intractable byproducts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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